molecular formula C6H7F3IN3 B2782281 [5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine CAS No. 2226182-84-7

[5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

Cat. No.: B2782281
CAS No.: 2226182-84-7
M. Wt: 305.043
InChI Key: CUJZESDYVBAGGN-UHFFFAOYSA-N
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Description

[5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine is a chemical compound characterized by the presence of iodine, trifluoroethyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine typically involves the reaction of pyrazole derivatives with iodine and trifluoroethylamine. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts to facilitate the iodination and amination processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced techniques such as microwave-assisted synthesis or high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

[5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides; reactions often carried out in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different properties and applications .

Scientific Research Applications

[5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the iodine atom may facilitate the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    [5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    [5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol: Another similar compound with a hydroxyl group.

    [5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine: A positional isomer with the iodine and trifluoroethyl groups in different positions.

Uniqueness

The uniqueness of [5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both iodine and trifluoroethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3IN3/c7-6(8,9)3-13-4(2-11)1-5(10)12-13/h1H,2-3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJZESDYVBAGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CC(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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